Tert-butyl (R)-4-(6-(2-methoxybenzamido)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[D]imidazol-5-YL)-3-methylpiperazine-1-carboxylate
Description
The compound “Tert-butyl (R)-4-(6-(2-methoxybenzamido)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[D]imidazol-5-YL)-3-methylpiperazine-1-carboxylate” (CAS: 2135331-57-4, molecular formula: C₁₈H₂₇N₅O₃) is a structurally complex molecule featuring a benzo[d]imidazolone core substituted with a 2-methoxybenzamido group, a tert-butyl carbamate-protected piperazine ring, and a methyl substituent at the 3-position of the piperazine. The tert-butyl group enhances steric bulk and metabolic stability, while the 2-methoxybenzamido moiety may influence target binding through hydrogen bonding and hydrophobic interactions .
Properties
Molecular Formula |
C27H35N5O5 |
|---|---|
Molecular Weight |
509.6 g/mol |
IUPAC Name |
tert-butyl (3R)-4-[6-[(2-methoxybenzoyl)amino]-1,3-dimethyl-2-oxobenzimidazol-5-yl]-3-methylpiperazine-1-carboxylate |
InChI |
InChI=1S/C27H35N5O5/c1-17-16-31(26(35)37-27(2,3)4)12-13-32(17)20-15-22-21(29(5)25(34)30(22)6)14-19(20)28-24(33)18-10-8-9-11-23(18)36-7/h8-11,14-15,17H,12-13,16H2,1-7H3,(H,28,33)/t17-/m1/s1 |
InChI Key |
OEOPBOZWIQKZKP-QGZVFWFLSA-N |
Isomeric SMILES |
C[C@@H]1CN(CCN1C2=CC3=C(C=C2NC(=O)C4=CC=CC=C4OC)N(C(=O)N3C)C)C(=O)OC(C)(C)C |
Canonical SMILES |
CC1CN(CCN1C2=CC3=C(C=C2NC(=O)C4=CC=CC=C4OC)N(C(=O)N3C)C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of Tert-butyl ®-4-(6-(2-methoxybenzamido)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[D]imidazol-5-YL)-3-methylpiperazine-1-carboxylate involves multiple steps, each requiring specific reaction conditions and reagentsIndustrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The benzoimidazole ring can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.
Substitution: The methoxybenzamido group can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
Tert-butyl ®-4-(6-(2-methoxybenzamido)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[D]imidazol-5-YL)-3-methylpiperazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and protein-ligand interactions.
Medicine: Its potential as a pharmaceutical intermediate is being explored, particularly in the development of new drugs targeting specific diseases.
Mechanism of Action
The mechanism by which Tert-butyl ®-4-(6-(2-methoxybenzamido)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[D]imidazol-5-YL)-3-methylpiperazine-1-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The benzoimidazole ring can bind to active sites on enzymes, inhibiting their activity. The methoxybenzamido group can form hydrogen bonds with target molecules, enhancing binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Structural and Functional Analogues
Piperazine Derivatives with Tau Antiaggregating Activity
highlights that piperazine derivatives with tert-butyl substituents in the meta position exhibit superior tau antiaggregating activity compared to open-ring homologues. For instance:
- Compound 6 (tert-butyl meta-substituted piperazine) showed 2.5-fold greater inhibition of tau aggregation than Compound 17 (open-ring analogue) .
- Compound 13 (meta-substituted tert-butyl) demonstrated enhanced potency over Compound 21 (para-substituted tert-butyl), emphasizing the importance of substituent positioning .
Table 1: Antiaggregating Activity of Piperazine Derivatives
| Compound | Substituent Position | Structure Type | Relative Activity (vs Control) |
|---|---|---|---|
| 6 | meta-tert-butyl | Piperazine | 92% inhibition |
| 17 | meta-tert-butyl | Open-ring homologue | 37% inhibition |
| 13 | meta-tert-butyl | Piperazine | 88% inhibition |
| 21 | para-tert-butyl | Piperazine | 52% inhibition |
The tert-butyl group in the meta position optimizes steric and electronic interactions with tau fibrils, while the piperazine ring provides rigidity for target engagement .
Serotonin 5-HT₁A Receptor Affinity
identifies structural features critical for 5-HT₁A receptor binding. Compounds with a three-carbon linker between coumarin and piperazine, acetyl groups at the C-6 position, and ortho/meta substituents on the phenyl ring exhibit subnanomolar affinities. For example:
- Compound 3d (meta-substituted phenyl) showed a Ki of 0.12 nM, whereas Compound 3c (para-chloro substituent) had a Ki of 8.3 nM .
- Replacing piperazine with morpholine (Compound 10c ) reduced affinity by >100-fold, underscoring the necessity of the piperazine scaffold .
Table 2: 5-HT₁A Receptor Binding Affinities
| Compound | Substituent Position | Linker Length | Ki (nM) |
|---|---|---|---|
| 3d | meta-methoxy | 3-carbon | 0.12 |
| 3c | para-chloro | 3-carbon | 8.3 |
| 10c | meta-methoxy | Morpholine | 140 |
Computational and Experimental Binding Affinity Discrepancies
For example:
- Compound 6 (calculated ΔG = -32.47 kcal/mol) showed potent ERCC1-XPF inhibition, while Compound 1 (ΔG = -17.78 kcal/mol) had weaker activity .
- However, Compound 4 (ΔG = -13.12 kcal/mol) exhibited unexpected in vivo efficacy, highlighting limitations in relying solely on docking studies .
This underscores the need for empirical validation when comparing the target compound to analogues.
Comparative Analysis with Palbociclib Impurities
lists deuterated tert-butyl piperazine derivatives used as reference standards for Palbociclib, a CDK4/6 inhibitor. For example:
- PA STI 089647 (tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate-d₈) shares structural motifs with the target compound but lacks the benzoimidazolone core .
- The benzoimidazolone moiety in the target compound may confer dual inhibitory activity (Aβ/tau) absent in Palbociclib derivatives, which are selective for kinase targets .
Biological Activity
Tert-butyl (R)-4-(6-(2-methoxybenzamido)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[D]imidazol-5-YL)-3-methylpiperazine-1-carboxylate (CAS No. 1910124-23-0) is a synthetic compound with potential therapeutic applications. Its complex structure suggests various biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article explores its biological activity, supported by research findings and case studies.
| Property | Value |
|---|---|
| Molecular Formula | C27H35N5O5 |
| Molecular Weight | 509.61 g/mol |
| Purity | Not specified |
| CAS Number | 1910124-23-0 |
The compound's mechanism involves interaction with specific protein targets, particularly bromodomains such as BRPF1. Research indicates that the benzimidazolone core of the compound binds to BRPF1 with high affinity, suggesting it may act as a selective inhibitor in chromatin regulation processes. The binding mode was elucidated through X-ray crystallography, revealing key interactions that stabilize the complex and enhance inhibitory potency .
Inhibition Studies
Recent studies have demonstrated that this compound exhibits potent inhibitory activity against BRPF1 bromodomain with a reported value of 8.0. This indicates a strong binding affinity and selectivity over other bromodomains .
Antitumor Activity
The compound has been evaluated for its antitumor properties in various cancer cell lines. It was found to induce apoptosis and inhibit cell proliferation effectively. In vitro assays showed significant reductions in cell viability at micromolar concentrations, highlighting its potential as an anticancer agent .
Case Studies
Case Study 1: Anticancer Efficacy
In a study involving human cancer cell lines, treatment with the compound resulted in a dose-dependent decrease in cell viability. The mechanism was linked to the induction of apoptosis as confirmed by flow cytometry analysis. The study concluded that this compound could be a promising candidate for further development as an anticancer therapeutic .
Case Study 2: Selective Bromodomain Inhibition
Another investigation focused on the selectivity of the compound towards BRPF1 compared to other bromodomains such as BRD4. The results indicated that while this compound effectively inhibited BRPF1, it showed minimal activity against BRD4, suggesting a favorable therapeutic window for targeting specific pathways involved in oncogenesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
